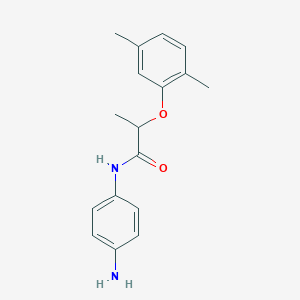

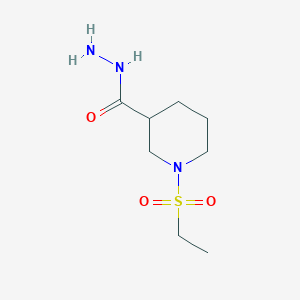

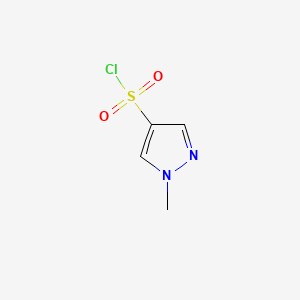

![molecular formula C14H21N3O3S B1318235 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide CAS No. 898148-28-2](/img/structure/B1318235.png)

1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

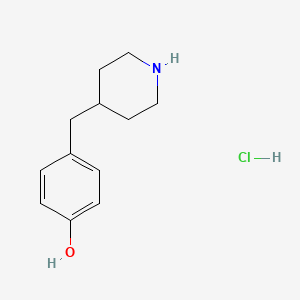

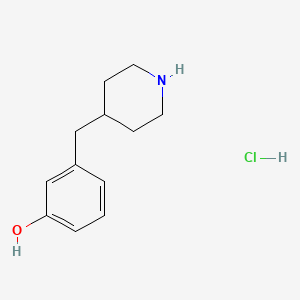

“1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide” is a product used for proteomics research . It has a molecular formula of C14H21N3O3S and a molecular weight of 311.40 .

Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C14H21N3O3S . This indicates that it contains 14 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom.Scientific Research Applications

Enzyme Inhibition and Molecular Docking

1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide and its derivatives have been studied for their potential in enzyme inhibition. Specifically, they have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These enzymes are significant in the context of neurological disorders. Molecular docking studies provide insights into the binding interactions of these compounds with AChE and BChE human proteins, suggesting their potential as therapeutic agents in related conditions (Khalid, Rehman, & Abbasi, 2014).

Antimicrobial Activity

Some derivatives of this compound have been evaluated for their antibacterial potential. Compounds with this structure have shown moderate to strong inhibitory effects on various bacterial strains such as Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Iqbal et al., 2017).

Antioxidant and Anticholinesterase Activity

The compound and its derivatives have been analyzed for their antioxidant capacity and anticholinesterase activity. This includes evaluating their ability to inhibit lipid peroxidation and scavenging of free radicals. Some derivatives have shown better activity than standard antioxidants in certain assays, indicating their potential as therapeutic agents in oxidative stress-related conditions (Karaman et al., 2016).

Potential Anticancer Agents

Certain derivatives of this compound have been synthesized and evaluated as anticancer agents. These compounds have shown promising results against specific cancer cell lines, suggesting their potential utility in cancer therapy (Rehman et al., 2018).

Antimicrobial Activity in Agriculture

Derivatives of this compound have also been evaluated for their efficacy as antimicrobial agents in agriculture, particularly against pathogens affecting tomato plants. This includes bacteria like Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani (Vinaya et al., 2009).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3S/c1-10-3-4-13(9-11(10)2)21(19,20)17-7-5-12(6-8-17)14(18)16-15/h3-4,9,12H,5-8,15H2,1-2H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOYKHIEROWZIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.